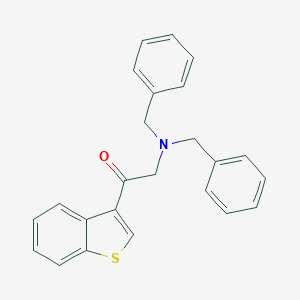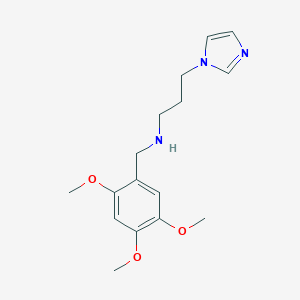
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and material science. This compound is also known as BTE-DAB and has a molecular formula of C30H25NOS.
Scientific Research Applications
1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and neurological disorders. In material science, it can be used as a building block for the synthesis of new materials with unique properties, such as conductivity and optical activity.
Mechanism of Action
The mechanism of action of 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone is not fully understood. However, studies have shown that it exhibits potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It also exhibits neuroprotective effects by preventing the degradation of acetylcholine and reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone in lab experiments is its potent inhibitory activity against certain enzymes, which makes it a useful tool for studying the mechanisms of enzyme inhibition. However, one limitation is that it may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone. One direction is to explore its potential as a lead compound for the development of novel drugs for the treatment of cancer and neurological disorders. Another direction is to investigate its potential applications in material science, such as the synthesis of new materials with unique properties. Additionally, more studies are needed to fully understand its mechanism of action and to explore its potential as a tool for studying enzyme inhibition.
Synthesis Methods
The synthesis of 1-(1-Benzothien-3-yl)-2-(dibenzylamino)ethanone involves the condensation of 3-bromobenzothiophene with dibenzylamine in the presence of a base. The reaction is carried out in a solvent, such as acetonitrile or dimethylformamide, at a temperature of around 60-70°C. The resulting product is then purified by column chromatography to obtain pure BTE-DAB.
properties
Molecular Formula |
C24H21NOS |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-(dibenzylamino)ethanone |
InChI |
InChI=1S/C24H21NOS/c26-23(22-18-27-24-14-8-7-13-21(22)24)17-25(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2 |
InChI Key |
VXDXCDHTLPBAKK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B274385.png)
![3-(5-{[(4-Methylbenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B274386.png)
![N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B274389.png)
![2-(4-{[(3-Hydroxy-1-adamantyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B274394.png)
![N'-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B274397.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-3-methylbutan-1-amine](/img/structure/B274398.png)
![2-(2-Methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)ethanol](/img/structure/B274399.png)

![4-({[4-(Benzyloxy)benzyl]amino}methyl)benzoic acid](/img/structure/B274401.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B274402.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-2-(4-methoxyphenyl)ethanamine](/img/structure/B274403.png)

![3-[(Biphenyl-4-ylmethyl)amino]quinuclidine](/img/structure/B274407.png)